molecular formula C10H9BrN2O2 B1498468 ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1150617-98-3

ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1498468
CAS No.: 1150617-98-3
M. Wt: 269.09 g/mol
InChI Key: REVHXMWWZZOASC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a brominated heterocyclic aromatic organic compound. It belongs to the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 2-position and a carboxylate ester group at the 5-position of the pyrrolopyridine core.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the core structure.

  • Halogenation: Bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Esterification: The carboxylate ester group is introduced by reacting the brominated compound with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, yielding ethyl 2-hydroxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

  • Substitution: Nucleophiles like ammonia (NH3) or primary amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Amine-substituted derivatives.

Scientific Research Applications

Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Medicinal Chemistry: Used in the development of kinase inhibitors, which are important in cancer therapy.

  • Biology: Employed in the study of enzyme inhibitors and receptor modulators.

  • Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is compared with other similar compounds such as ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. While these compounds share structural similarities, the position of the bromine atom and the ester group results in different biological activities and applications.

Comparison with Similar Compounds

  • Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Properties

IUPAC Name

ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-8(11)13-9(6)12-5-7/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVHXMWWZZOASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654041
Record name Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-98-3
Record name Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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